CRBN modulator-1
Overview
Description
CRBN modulator-1 is a compound that targets cereblon, a substrate recognition protein in the E3-ligase ubiquitin complex. Cereblon plays a crucial role in various biological functions by regulating tissue-specific targets. The modulation of cereblon has significant implications in therapeutic applications, particularly in the development of targeted protein degradation therapeutics .
Preparation Methods
The synthesis of CRBN modulator-1 involves the Petasis borono-Mannich reaction, which utilizes amines, aldehydes, and boronic acids as the nucleophile component. This reaction is favored due to its mild conditions and the wide availability of starting materials . Industrial production methods for this compound are not extensively documented, but the Petasis reaction provides a scalable and efficient route for its synthesis.
Chemical Reactions Analysis
CRBN modulator-1 undergoes various chemical reactions, including covalent modulation through structure-based design. The compound can target specific histidine residues in protein binding sites using sulfonyl exchange chemistry . Common reagents used in these reactions include sulfonyl fluoride and triazole reactive groups. Major products formed from these reactions include covalent inhibitors of the cereblon E3 ubiquitin ligase complex .
Scientific Research Applications
CRBN modulator-1 has a wide range of scientific research applications. In chemistry, it is used to develop covalent inhibitors and chemical biology probes . In biology and medicine, this compound is utilized in the development of targeted protein degradation therapeutics, particularly in cancer research . The compound has shown promise in preclinical models of non-Hodgkin lymphoma and multiple myeloma, where it induces degradation of specific transcription factors, leading to tumor regression .
Mechanism of Action
CRBN modulator-1 exerts its effects by binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitin-mediated proteasomal degradation . The compound targets transcription factors such as Ikaros and Aiolos, resulting in the derepression of cyclin-dependent kinase inhibitors and interferon-stimulated genes, ultimately leading to apoptosis in cancer cells .
Comparison with Similar Compounds
CRBN modulator-1 is similar to other cereblon modulators such as thalidomide, lenalidomide, and pomalidomide . These compounds also bind to cereblon and alter its substrate specificity, leading to the degradation of neosubstrates. this compound is unique in its ability to target specific histidine residues and induce rapid, deep, and sustained degradation of transcription factors . This makes it a potent and selective modulator with significant therapeutic potential.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-hydroxybenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-9-6-8-2-1-3-10-14(8)11(7-9)17(24)19(16(10)23)12-4-5-13(21)18-15(12)22/h1-3,6-7,12,20H,4-5H2,(H,18,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTKYDFLBDSIPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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